5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid

Catalog No.
S12249243
CAS No.
M.F
C10H7FN2O3S
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-ca...

Product Name

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid

IUPAC Name

5-[(4-fluorophenoxy)methyl]thiadiazole-4-carboxylic acid

Molecular Formula

C10H7FN2O3S

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C10H7FN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15)

InChI Key

DMXXRLGNXLKXBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)F

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound with the molecular formula C₁₀H₇FN₂O₃S and a molecular weight of 254.24 g/mol. It is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The compound features a carboxylic acid functional group, which contributes to its solubility and reactivity. The fluorophenoxy group enhances its biological activity and solubility properties, making it of interest in medicinal chemistry and pharmaceutical applications.

The chemical reactivity of 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid can be explored through various reactions typical for thiadiazole derivatives:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: Reaction with amines can yield amides, which are important for developing pharmaceuticals.
  • Nucleophilic Substitution: The fluorine atom in the 4-fluorophenoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions can be utilized to synthesize derivatives with enhanced biological properties or altered solubility characteristics.

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid exhibits significant biological activity. Preliminary studies suggest that compounds containing thiadiazole moieties often demonstrate antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The presence of the fluorophenoxy group may enhance this activity by improving the compound's interaction with biological targets.

The synthesis of 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves several steps:

  • Formation of Thiadiazole Ring: The initial step may involve the reaction of hydrazine derivatives with carbon disulfide to form the thiadiazole core.
  • Introduction of Carboxylic Acid Group: This can be achieved through oxidation or direct carboxylation methods.
  • Fluorophenoxy Substitution: Finally, the introduction of the 4-fluorophenyl group can be accomplished through nucleophilic aromatic substitution or coupling reactions.

These methods allow for the efficient production of the target compound while providing opportunities for further modifications.

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for infectious diseases.
  • Agricultural Chemistry: Its antimicrobial properties could be useful in developing new agrochemicals or fungicides.
  • Material Science: The unique structural properties may allow for applications in developing novel materials or coatings.

Interaction studies involving 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid focus on its binding affinities to specific biological targets. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Investigations into its interactions with enzymes or receptors could provide insights into its potential as an antimicrobial agent or in other therapeutic areas.

Several compounds share structural similarities with 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidMethyl group at position 4Exhibits good antimicrobial properties
2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic AcidThiazole ring instead of thiadiazolePotentially different bioactivity profile
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acidSimilar fluorinated structureMay have distinct pharmacological effects

The uniqueness of 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid lies in its specific combination of a thiadiazole ring with a fluorinated phenoxy group and a carboxylic acid functionality. This combination may enhance its solubility and biological activity compared to similar compounds.

Systematic IUPAC Name

The compound is systematically named 5-((4-fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid, reflecting its core thiadiazole ring, substituents, and functional groups.

Molecular Formula and Weight

  • Molecular formula: C₁₀H₇FN₂O₃S
  • Molecular weight: 254.24 g/mol.

CAS Registry Number

The compound is registered under CAS 1355195-68-4, a unique identifier for chemical substances.

Synonyms and Alternative Designations

Alternative names include:

  • 5-[(4-Fluorophenoxy)methyl]-1,2,3-thiadiazole-4-carboxylic acid
  • 1,2,3-Thiadiazole-4-carboxylic acid, 5-[(4-fluorophenoxy)methyl]-.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

254.01614143 g/mol

Monoisotopic Mass

254.01614143 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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